N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c30-25(28-19-10-11-22-23(14-19)33-17-32-22)16-34-24-15-29(21-9-5-4-8-20(21)24)13-12-27-26(31)18-6-2-1-3-7-18/h1-11,14-15H,12-13,16-17H2,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNMBGDETAILFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on current research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an indole derivative, and a benzamide group. The synthesis typically involves multi-step reactions starting from simpler precursors, which may include:
- Formation of the benzo[d][1,3]dioxole framework.
- Introduction of the indole moiety through coupling reactions.
- Final assembly into the benzamide structure.
2.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of the compound exhibit notable antimicrobial properties:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) were reported as low as 0.98 μg/mL against MRSA and 7.80 μg/mL against other Gram-positive bacteria .
- Antifungal Activity : The compound also displayed antifungal properties against Candida albicans with MIC values indicating moderate activity .
2.2 Anticancer Activity
The compound has been evaluated for its anticancer potential:
- Cytotoxicity : In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines with IC50 values in the micromolar range. For instance, certain derivatives exhibited significant antiproliferative effects against A549 lung cancer cells .
- Mechanisms of Action : The mechanisms may involve the induction of apoptosis and inhibition of angiogenesis, as suggested by studies on related compounds .
2.3 Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored, with some derivatives showing moderate inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II), which are critical in inflammatory processes .
3.1 Study on Antimicrobial Properties
In a comparative study involving several synthesized indole derivatives, this compound showed superior activity against biofilm formation in staphylococci compared to standard antibiotics like amikacin . This suggests its potential use in treating infections associated with biofilms.
3.2 Study on Cytotoxic Effects
A study highlighted the cytotoxic effects of this compound on various cancer cell lines, noting a preferential suppression of rapidly dividing cells over slower-growing fibroblasts. This selectivity indicates its potential as a targeted cancer therapeutic .
4. Data Tables
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | MRSA | 0.98 μg/mL | |
| Antifungal | Candida albicans | 7.80 μg/mL | |
| Cytotoxicity | A549 (lung cancer) | <10 μM | |
| COX-II Inhibition | - | IC50 = 0.52 μM |
5. Conclusion
This compound exhibits promising biological activities across multiple domains including antimicrobial and anticancer effects. Its diverse mechanisms suggest that it could be further developed into a therapeutic agent for various diseases. Continued research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxol-5-yl Substituents
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Structure : Pyridazine and thiophene carboxamide replace the indole and benzamide groups.
- Properties : Molecular weight 414.5 g/mol, SMILES:
O=C(CSc1ccc(NC(=O)c2cccs2)nn1)Nc1ccc2c(c1)OCO2. - Activity : While biological data are unavailable, the pyridazine-thiophene system may enhance binding to kinase targets compared to the indole-benzamide framework.
N-Allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- Structure : Contains an imidazole ring with a hydroxymethyl group and allyl-acetamide chain.
- Properties : Molecular weight 404.4 g/mol, SMILES:
C=CCNC(=O)Cn1c(CO)cnc1SCC(=O)Nc1ccc2c(c1)OCO2. - Activity : The imidazole moiety could improve solubility and metal coordination, contrasting with the indole’s planar aromaticity.
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide
Functional Analogues with Benzamide-Indole-Thioether Scaffolds
Compound 12 Series (12c–12h)
- Structure : Benzamide derivatives with benzooxazole-thioether substituents (e.g., 12c: cyclopentyl; 12d: tert-butyl).
- Activity : Demonstrated cytotoxicity against HepG2 cells (IC50: 12c = 8.2 µM; 12d = 10.5 µM). Apoptosis induction via BAX upregulation (12c: 2.1-fold) and Bcl-2 suppression (12c: 0.4-fold) .
- Comparison : The benzooxazole-thioether system in 12c–12h shows higher cytotoxicity than benzodioxole-containing analogues, likely due to enhanced electron-withdrawing effects.
D14–D20 Series
- Structure : (2E,4E)-penta-2,4-dienamide backbone with benzodioxole and aryloxy groups.
- Properties :
- Comparison : The conjugated diene in D14–D20 may improve membrane permeability compared to the saturated ethyl chain in the target compound.
Anticancer Activity
- Compound 12c : IC50 = 8.2 µM (HepG2), Caspase-3 activation (1.8-fold) .
- 2-Azetidinone Derivatives: Compound 17 (MCF7 IC50 = 18.4 µM) .
- Target Compound: Predicted activity may align with 12c due to shared thioether-benzamide motifs but could be less potent than 2-azetidinones due to rigidity differences.
Antimicrobial Activity
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
